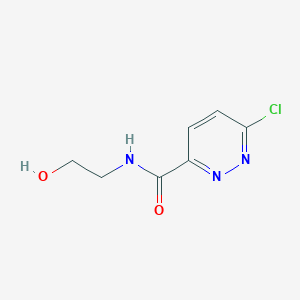

6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide

描述

6-Chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative synthesized via condensation of 6-chloropyridazine-3-carboxylic acid with 2-hydroxyethylamine derivatives. This compound serves as a key intermediate in medicinal chemistry, particularly for developing multifunctional anti-Alzheimer’s agents.

属性

IUPAC Name |

6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c8-6-2-1-5(10-11-6)7(13)9-3-4-12/h1-2,12H,3-4H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOQNMMCSBLOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)NCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide typically involves the reaction of 6-chloropyridazine-3-carboxylic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

Oxidation: Formation of 6-chloro-N-(2-oxoethyl)pyridazine-3-carboxamide.

Reduction: Formation of 6-chloro-N-(2-aminoethyl)pyridazine-3-carboxamide.

Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.

科学研究应用

Anticancer Activity

Recent studies have demonstrated that derivatives of pyridazine compounds, including 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide, exhibit promising anticancer properties. For instance, a series of 3,6-disubstituted pyridazines have been synthesized and evaluated for their efficacy against various human cancer cell lines such as breast and ovarian cancers. The findings suggest that these compounds can induce apoptosis and inhibit cell proliferation effectively .

Case Study :

A study focused on the synthesis and evaluation of pyridazine derivatives showed that certain compounds displayed significant cytotoxic activity against human colon cancer cells (HT-29). The mechanism of action included cell cycle arrest and apoptosis induction, indicating a robust potential for therapeutic applications in oncology .

Treatment of Inflammatory Conditions

The compound has also been investigated for its role in treating inflammatory diseases. It has been reported that similar pyridazine derivatives can act as inhibitors targeting specific pathways involved in inflammation, such as the SYK pathway. This suggests potential applications in treating conditions like asthma and other allergic inflammatory diseases .

Research Insight :

In preclinical studies, compounds similar to this compound have shown efficacy in reducing eosinophil infiltration in models of asthma, highlighting their therapeutic potential in managing allergic responses .

Data Tables

| Application Area | Compound Activity | Target Diseases/Conditions |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | Breast cancer, Ovarian cancer |

| Inflammatory Diseases | Inhibits SYK pathway; reduces eosinophil infiltration | Asthma, Allergic reactions |

作用机制

The mechanism of action of 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Modifications and Physicochemical Properties

The substitution pattern on the ethylamine moiety significantly influences molecular weight, solubility, and bioactivity. Below is a comparative analysis of analogs:

生物活性

6-Chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : CHClNO

- CAS Number : 202135-67-9

The presence of a chloro group and a hydroxyl ethyl side chain suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Research indicates that pyridazine derivatives, including this compound, exhibit promising anticancer properties. In vitro studies have shown that related pyridazine compounds can inhibit cell proliferation in various cancer cell lines, including breast and ovarian cancers.

- Mechanism : These compounds often act as cyclin-dependent kinase (CDK) inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives similar to this compound have been shown to induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains:

- Target Bacteria : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Activity | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast) | 12.5 | |

| Antimicrobial | E. coli | 15.0 | |

| Antimicrobial | S. aureus | 10.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyridazine ring and substituents significantly affect the biological activity of the compound. For example, the introduction of electron-withdrawing groups like chlorine enhances potency against cancer cells due to increased lipophilicity and improved membrane permeability .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell cycle regulation (e.g., CDK2), leading to reduced proliferation rates in cancer cells.

- Cell Membrane Interaction : Its structural components allow interaction with bacterial membranes, disrupting their integrity and function.

- Apoptosis Induction : By modulating apoptotic pathways, this compound can promote programmed cell death in malignant cells.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 6-chloro-N-(2-hydroxyethyl)pyridazine-3-carboxamide, and what intermediates are critical?

- Methodological Answer : A two-step approach is often utilized:

Cyclocondensation : React 3-amino-6-chloropyridazine with a carbonyl-containing reagent (e.g., 1,3-dichloroacetone) in refluxing 1,2-dimethoxyethane to form a chloromethyl intermediate .

Substitution : Replace the chlorine atom in the chloromethyl group with a hydroxyethylamine moiety via nucleophilic substitution, using sodium hydroxyethylamide or similar reagents.

- Key Intermediate : 2-Chloromethyl-3-nitroimidazo[1,2-b]pyridazine analogs (e.g., from ) are precursors for functionalization .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths (mean C–C = 0.004 Å) and dihedral angles to confirm stereochemistry (e.g., as in pyridazine derivatives from ) .

- IR Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹; hydroxyethyl O–H at ~3200–3600 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for substitution reactions (e.g., chlorine replacement with hydroxyethyl) .

- Reaction Path Search : Employ algorithms like the Artificial Force Induced Reaction (AFIR) method to explore feasible pathways and identify low-energy intermediates .

- Data Integration : Combine computational predictions with high-throughput experimental screening to validate pathways (e.g., ICReDD’s feedback loop methodology) .

Q. What experimental design strategies enhance reaction yield and purity?

- Methodological Answer :

- Factorial Design : Optimize parameters (temperature, solvent, stoichiometry) via a 2³ factorial matrix to identify significant variables (e.g., solvent polarity impacts substitution efficiency) .

- Process Control : Implement real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to track reaction progress and adjust conditions dynamically .

Q. How do steric and electronic effects of the hydroxyethyl group influence regioselectivity?

- Methodological Answer :

- Steric Effects : The hydroxyethyl group’s bulk may hinder electrophilic substitution at adjacent positions. Compare with analogs (e.g., 6-chloro-N-(2-methoxyphenyl)pyridazine-3-amine from ) to assess steric contributions .

- Electronic Effects : Electron-donating hydroxyethyl groups activate the pyridazine ring for nucleophilic attack at the 3-position. Use Hammett constants (σ) to predict substituent effects .

Data Analysis and Contradictions

Q. How should conflicting spectroscopic data be resolved?

- Methodological Answer :

- Cross-Validation : Compare X-ray crystallography (definitive bond lengths) with NMR (¹H/¹³C chemical shifts) and IR data to resolve ambiguities (e.g., confirm carboxamide tautomerism) .

- Software Tools : Use cheminformatics platforms (e.g., PubChem or NIST databases) to cross-reference spectral libraries and identify outliers .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Solvent Optimization : Replace high-boiling solvents (e.g., 1,2-dimethoxyethane) with greener alternatives (e.g., cyclopentyl methyl ether) to improve energy efficiency .

- Separation Technologies : Use membrane filtration or chromatography to isolate intermediates (e.g., chloromethyl derivatives) with >95% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。